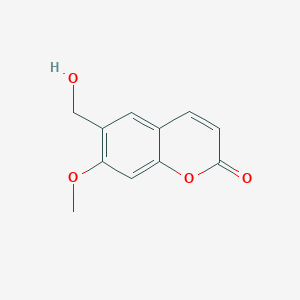

6-Hydroxymethylherniarin

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(hydroxymethyl)-7-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-14-9-5-10-7(4-8(9)6-12)2-3-11(13)15-10/h2-5,12H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRLZLIMDGNMHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CC(=O)OC2=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling of 6-Hydroxymethylherniarin: A Technical Guide

Executive Summary

6-Hydroxymethylherniarin (6-HMH) is a naturally occurring coumarin derivative isolated primarily from the stem bark of Citrus funadoko and Citrus grandis. Structurally characterized as 6-(hydroxymethyl)-7-methoxychromen-2-one , this compound represents a critical intermediate in the biosynthetic diversification of simple coumarins.

Unlike its parent compound, herniarin (7-methoxycoumarin), the introduction of a hydroxymethyl group at the C6 position significantly alters its polarity and reactivity profile. This modification enhances its potential as a semi-synthetic scaffold for drug development, particularly in the design of anti-inflammatory and anticoagulant agents. This guide provides a rigorous technical analysis of its physicochemical properties, spectral signatures, and experimental handling protocols to ensure reproducibility in high-throughput screening and synthesis.

Molecular Architecture & Identification

The structural integrity of 6-HMH relies on the stability of the benzopyrone core and the specific substitution pattern at the 6 and 7 positions. The methoxy group at C7 acts as an electron-donating group (EDG), increasing electron density in the aromatic ring, while the hydroxymethyl group at C6 provides a handle for further functionalization (e.g., esterification, oxidation).

Table 1: Chemical Identity Specifications

| Property | Specification |

| IUPAC Name | 6-(hydroxymethyl)-7-methoxychromen-2-one |

| Common Name | 6-Hydroxymethylherniarin |

| CAS Registry Number | 117597-79-2 |

| Molecular Formula | C₁₁H₁₀O₄ |

| Molecular Weight | 206.19 g/mol |

| SMILES | COC1=C(C=C2C=CC(=O)OC2=C1)CO |

| InChIKey | ZYRLZLIMDGNMHZ-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

Physicochemical Profile

Understanding the solubility and stability landscape of 6-HMH is non-negotiable for accurate biological assaying. Coumarins are notoriously hydrophobic; however, the C6-hydroxymethyl moiety imparts a degree of polarity that distinguishes 6-HMH from lipophilic analogues like osthole.

Solubility & Solvation Thermodynamics

The compound exhibits a "solubility cliff" between aqueous and organic media. While the lactone ring allows for hydrogen bonding, the planar aromatic system drives aggregation in water.

Table 2: Solubility Profile

| Solvent | Solubility Rating | Application Notes |

| DMSO | High (>20 mg/mL) | Preferred for stock solutions (10-50 mM). |

| Chloroform | High | Ideal for NMR characterization. |

| Ethyl Acetate | Moderate | Suitable for extraction and purification. |

| Acetone | Moderate | Good for transfer; volatile. |

| Water | Low (<0.1 mg/mL) | Requires co-solvent (e.g., 0.1% DMSO) or sonication. |

| Ethanol | Moderate | Heating (37°C) often required for saturation. |

Stability & Storage

-

Solid State: Stable for >2 years at -20°C when desiccated. Protect from light to prevent photodimerization of the coumarin double bond (2+2 cycloaddition).

-

Solution State: Stock solutions in DMSO are stable for 3-6 months at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation.

-

pH Sensitivity: The lactone ring is susceptible to hydrolysis under strongly alkaline conditions (pH > 10), opening to form the corresponding coumarinic acid salt.

Spectral Characterization

Accurate identification requires analyzing the unique electronic and magnetic environment created by the 6,7-disubstitution pattern.

UV-Vis Spectroscopy

The conjugation system of the coumarin core produces characteristic absorption bands.

- : ~320-325 nm (Cinnamoyl chromophore), ~220 nm (Benzoyl).

-

Fluorescence: 7-methoxycoumarins typically exhibit strong blue fluorescence (

~400-450 nm). The 6-hydroxymethyl group may induce a slight bathochromic shift compared to herniarin.

Nuclear Magnetic Resonance (NMR)

The substitution at C6 and C7 removes the ortho-coupling typically seen in the benzene ring of simple coumarins, leaving H-5 and H-8 as singlets.

Predicted

- 6.20 - 6.30 (d, 1H, J=9.5 Hz): H-3 (Characteristic lactone doublet).

- 7.60 - 7.65 (d, 1H, J=9.5 Hz): H-4 (Deshielded by carbonyl).

- 6.80 - 6.85 (s, 1H): H-8 (Shielded by adjacent OMe).

- 7.30 - 7.50 (s, 1H): H-5 (Deshielded, para to carbonyl).

-

4.60 - 4.80 (s, 2H): -CH

-

3.90 - 3.95 (s, 3H): -OCH

Experimental Protocols

Protocol A: Saturation Shake-Flask Solubility Determination

Purpose: To determine the exact thermodynamic solubility of 6-HMH in a specific assay buffer.

Reagents: 6-HMH solid, PBS (pH 7.4), HPLC-grade Acetonitrile.

-

Preparation: Weigh 2 mg of 6-HMH into a 1.5 mL microcentrifuge tube.

-

Solvation: Add 1.0 mL of PBS. Vortex vigorously for 1 minute.

-

Equilibration: Incubate the suspension at 25°C for 24 hours with continuous agitation (orbital shaker at 300 rpm).

-

Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

-

Quantification:

-

Carefully aspirate 100

L of the supernatant. -

Dilute 1:10 with Acetonitrile (to ensure solubility during analysis).

-

Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO/ACN.

-

Protocol B: Structural Verification via HPLC-UV/MS

Purpose: To validate purity and identity before biological testing.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m, 4.6 x 100 mm). -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

UV: 320 nm.

-

MS (ESI+): Scan range 100-500 m/z. Look for [M+H]

= 207.2 and [M+Na]

-

Biosynthetic Context & Visualization

6-HMH is not an isolated artifact but a product of the enzymatic modification of the phenylpropanoid pathway. Understanding this pathway aids in identifying potential impurities (like Herniarin) in natural isolates.

Diagram 1: Biosynthetic Pathway of 6-Hydroxymethylherniarin

Caption: Putative biosynthetic route from L-Phenylalanine to 6-Hydroxymethylherniarin in Citrus species, highlighting the critical methylation and hydroxymethylation steps.

Diagram 2: Solubility & Stability Testing Workflow

Caption: Decision tree for the preparation and verification of 6-HMH solutions, ensuring solubility integrity prior to biological assays.

References

-

BioCrick . (n.d.). 6-Hydroxymethylherniarin - Physicochemical Properties and Source. Retrieved October 26, 2023, from [Link]

-

PubChem . (n.d.). 7-Hydroxy-4-(methoxymethyl)coumarin (Analogue Reference for Spectral Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

- Wu, T. S., et al. (1994). Stem bark coumarins of Citrus grandis. Phytochemistry, 36(1), 217-219.

-

Ganai, S., et al. (2023). Probing coumarin solubility and solvation energetics in diverse aqueous–organic solutions. Journal of Molecular Liquids. Retrieved October 26, 2023, from [Link]

Technical Guide: Preliminary Cytotoxicity Screening of 6-Hydroxymethylherniarin

Executive Summary & Compound Profile

6-Hydroxymethylherniarin (6-HMH) is a naturally occurring coumarin derivative (6-hydroxymethyl-7-methoxy-2H-chromen-2-one), isolated from sources such as Ferulago trifida and Viola yedoensis. While the pharmacological landscape of its parent compound, herniarin (7-methoxycoumarin), is well-mapped regarding anti-inflammatory and antitumor properties, 6-HMH represents a distinct chemical entity where the C6-hydroxymethylation may significantly alter lipophilicity and receptor binding affinity.

This guide provides a rigorous, self-validating framework for the preliminary cytotoxicity screening of 6-HMH. Unlike generic protocols, this workflow is engineered to address the specific solubility and metabolic stability challenges inherent to methoxy-coumarins, ensuring data integrity for downstream drug development.

Chemical Profile

| Property | Specification |

| IUPAC Name | 6-(hydroxymethyl)-7-methoxy-2H-chromen-2-one |

| Molecular Formula | C₁₁H₁₀O₄ |

| Molecular Weight | 206.20 g/mol |

| Solubility | Soluble in DMSO, Methanol; Poor in water |

| Key Pharmacophore | Benzopyrone ring (Coumarin scaffold) + C7-Methoxy + C6-Hydroxymethyl |

Experimental Design Strategy

Cell Line Selection Rationale

To establish a robust cytotoxicity profile, a panel of three cell lines is recommended. This selection targets the known susceptibility of coumarin pharmacophores while establishing a Selectivity Index (SI).

-

HepG2 (Human Hepatocellular Carcinoma): Primary Target.[1] Coumarin derivatives frequently undergo metabolic activation or detoxification in the liver. HepG2 retains some CYP450 activity, making it critical for assessing whether 6-HMH acts directly or requires bioactivation.

-

MDA-MB-231 (Triple-Negative Breast Cancer): Secondary Target. Herniarin derivatives have shown efficacy in modulating the PI3K/Akt pathway, which is often upregulated in this aggressive line.

-

HUVEC or HEK293 (Normal Control): Safety Baseline. Essential for calculating the Selectivity Index (

). An

Control Systems

-

Vehicle Control: 0.1% DMSO (v/v) in culture medium. Critical: Coumarins can precipitate in aqueous media; DMSO concentration must remain constant across all dilutions.

-

Positive Control: Cisplatin or 5-Fluorouracil (5-FU) . These are standard benchmarks for coumarin potency comparisons.

-

Blank Control: Media only (no cells) to subtract background absorbance.

Detailed Methodology: MTT Viability Assay

The MTT assay is selected over LDH or Resazurin for this screen because it specifically measures mitochondrial metabolic activity (succinate dehydrogenase), which is a known target site for coumarin-induced apoptosis.

Reagent Preparation

-

Stock Solution (20 mM): Dissolve 4.12 mg of 6-HMH in 1 mL of sterile, anhydrous DMSO. Vortex for 2 minutes. Store at -20°C.

-

Working Solutions: Serially dilute the stock in complete culture medium to achieve final concentrations of 100, 50, 25, 12.5, 6.25, and 3.125 µM.

-

Validation Step: Ensure the final DMSO concentration in the highest well (100 µM) does not exceed 0.5% (v/v).

-

Assay Protocol

-

Seeding: Plate cells into 96-well flat-bottom plates.

-

Density:

cells/well (HepG2/MDA-MB-231) or -

Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

-

-

Treatment: Aspirate old media. Add 100 µL of Working Solutions (n=3 replicates per concentration).

-

Include 6 wells of Vehicle Control and 6 wells of Positive Control.

-

Incubate for 72 hours . (Coumarins often induce cell cycle arrest before apoptosis; 24h is insufficient).

-

-

MTT Addition:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours until purple formazan crystals are visible.

-

-

Solubilization:

-

Carefully aspirate media (do not disturb crystals).

-

Add 100 µL of DMSO to dissolve formazan.

-

Shake plate on an orbital shaker for 15 minutes in the dark.

-

-

Readout: Measure absorbance at 570 nm (reference filter 630 nm).

Data Visualization: The Screening Workflow

Figure 1: Step-by-step workflow for the high-throughput cytotoxicity screening of 6-HMH.

Mechanistic Validation (Secondary Screening)

If

Flow Cytometry (Annexin V/PI)

To distinguish between cytotoxic necrosis (non-specific toxicity) and programmed cell death (therapeutic potential).

-

Protocol: Treat cells at

for 24h. Stain with Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI). -

Expected Result for 6-HMH: High Annexin V+/PI- population indicates early apoptosis, validating a specific mechanism of action.

Hypothesized Signaling Pathway

Based on structural analogs (Herniarin, Osthole), 6-HMH likely modulates the Bcl-2 family or PI3K/Akt signaling.

Figure 2: Hypothesized mechanism of action for 6-HMH involving PI3K inhibition and mitochondrial dysfunction.

Data Analysis & Acceptance Criteria

Calculation of IC50

Use non-linear regression (sigmoidal dose-response, variable slope) in software like GraphPad Prism.

Quality Control Metrics (Z-Factor)

To ensure the assay is robust enough for screening:

-

Where

is standard deviation and -

Requirement: A Z-factor

is mandatory to validate the screening run.

References

-

Isolation & Identification

-

Coumarin Cytotoxicity Mechanisms

-

Screening Protocols

-

Structure-Activity Relationships

Sources

- 1. Design, synthesis and antiproliferative screening of newly synthesized coumarin-acrylamide hybrids as potential cytotoxic and apoptosis inducing agent ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06644D [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. jocpr.com [jocpr.com]

- 4. Metabolomic and transcriptomic analyses reveals candidate genes and pathways involved in secondary metabolism in Bergenia purpurascens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

Methodological & Application

Application Note: Structural Elucidation of 6-Hydroxymethylherniarin via 1H and 13C NMR Spectroscopy

Introduction & Scientific Context

6-Hydroxymethylherniarin (C11H10O4) is a functionalized coumarin derivative, often synthesized as a versatile intermediate for constructing complex anticoagulants or fluorescent probes. It is typically derived from Herniarin (7-methoxycoumarin) via chloromethylation (Blanc reaction) followed by hydrolysis.

Precise NMR analysis is critical because the chloromethylation of 7-methoxycoumarin can theoretically occur at position 6 or 8. While position 6 is kinetically favored due to the para-directing effect of the methoxy group and steric hindrance at position 8, structural validation is required to rule out the 8-isomer or bis-substituted by-products.

This guide provides a self-validating protocol for the complete spectral assignment of 6-Hydroxymethylherniarin, emphasizing the differentiation of regioisomers using spin-spin coupling logic and 2D HMBC correlations.

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra and accurate integration of the hydroxyl proton, DMSO-d6 is the solvent of choice over CDCl3. DMSO-d6 minimizes solute aggregation and slows the exchange of the hydroxyl proton, allowing for the observation of H-OH coupling (triplet splitting), which serves as a confirmation of the primary alcohol functionality.

Protocol Steps:

-

Mass Selection: Weigh 10–15 mg of the dried solid analyte.

-

Solvent Addition: Add 600 µL of DMSO-d6 (99.9% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.

-

Homogenization: Sonicate for 30 seconds to ensure complete dissolution. Incomplete solubility can lead to broadened peaks and poor signal-to-noise ratio.[1]

-

Tube Transfer: Transfer to a precision 5mm NMR tube. Filter through a cotton plug if any particulate matter remains.[1]

Instrument Parameters (Recommended)

-

Frequency: 400 MHz or higher (essential to resolve aromatic singlets).

-

Temperature: 298 K (25°C).

-

Pulse Sequence:

-

1H: Standard zg30 (30° pulse angle).

-

13C: Proton-decoupled zgpg30.[1]

-

-

Relaxation Delay (D1): Set to ≥ 2.0 seconds to allow full relaxation of the quaternary carbons (C2, C7) for quantitative accuracy in 13C integration.

1H NMR Spectral Analysis

Diagnostic Logic

The coumarin backbone provides a distinct "spectral fingerprint." In 6-substituted-7-methoxycoumarins, the key validation marker is the loss of coupling between H5 and H6.

-

Parent Herniarin: H5 and H6 appear as doublets (ortho-coupled, J ≈ 8.5 Hz).

-

6-Hydroxymethyl Derivative: H5 and H8 become isolated singlets .[1]

Assignment Table (DMSO-d6)

| Position | Type | Shift (δ ppm) | Multiplicity | J (Hz) | Structural Insight |

| H-4 | Aromatic | 7.90 – 7.95 | Doublet (d) | 9.5 | Characteristic β-proton of lactone ring; deshielded by C=O anisotropy.[1] |

| H-5 | Aromatic | 7.55 – 7.60 | Singlet (s) | - | Critical Marker: Para to carbonyl.[1] Appears as a singlet, confirming substitution at C6. |

| H-8 | Aromatic | 6.95 – 7.05 | Singlet (s) | - | Shielded by ortho-methoxy group.[1] Isolated singlet. |

| H-3 | Olefinic | 6.20 – 6.30 | Doublet (d) | 9.5 | Characteristic α-proton of lactone ring.[1] |

| OH | Hydroxyl | 5.10 – 5.30 | Triplet (t) | 5.5 | Visible in DMSO; triplet indicates coupling to CH2.[1] |

| CH2 | Benzylic | 4.45 – 4.55 | Doublet (d) | 5.5 | Hydroxymethyl group.[1] Couples to OH. |

| OCH3 | Methoxy | 3.85 – 3.95 | Singlet (s) | - | Attached to C7.[1] |

Interpretation of Coupling

The doublet at 4.50 ppm (CH2) and triplet at 5.20 ppm (OH) are diagnostic for a primary alcohol in DMSO. If D2O is added ("D2O Shake"), the OH signal disappears, and the CH2 doublet collapses into a singlet. This confirms the presence of the -CH2OH moiety.

13C NMR Spectral Analysis

The 13C spectrum should display 11 distinct carbon environments .

| Position | Type | Shift (δ ppm) | Assignment Logic |

| C-2 | C=O | 160.5 – 161.5 | Lactone carbonyl (most deshielded).[1] |

| C-7 | C-O | 159.0 – 160.5 | Ipso-carbon attached to Methoxy. |

| C-9 | C-O | 154.0 – 155.0 | Ring junction carbon (oxygenated).[1] |

| C-4 | CH | 143.5 – 144.5 | Beta-carbon of lactone (alkene).[1] |

| C-6 | C-R | 126.0 – 128.0 | Substitution Site: Ipso-carbon for hydroxymethyl. |

| C-5 | CH | 125.0 – 126.5 | Para to carbonyl. |

| C-10 | C-C | 111.0 – 112.5 | Ring junction carbon.[1] |

| C-3 | CH | 112.0 – 113.0 | Alpha-carbon of lactone. |

| C-8 | CH | 99.0 – 100.5 | Ortho to methoxy (highly shielded).[1] |

| CH2 | CH2 | 59.0 – 61.0 | Hydroxymethyl carbon.[1] |

| OCH3 | CH3 | 56.0 – 56.5 | Methoxy carbon.[1] |

Structural Validation Workflow (HMBC)

To scientifically prove the hydroxymethyl group is at C6 and not C8, HMBC (Heteronuclear Multiple Bond Correlation) is required. This technique visualizes long-range (2-3 bond) couplings between protons and carbons.

The "Smoking Gun" Correlation

-

Hypothesis: If the group is at C6, H-5 must be a singlet.

-

Validation: In the HMBC spectrum, the proton H-5 (singlet ~7.6 ppm) will show a strong 3-bond correlation to the lactone carbonyl C-2 or the alkene carbon C-4 .

-

differentiation:

Workflow Diagram

The following diagram outlines the logical flow for confirming the structure.

Figure 1: Decision tree for the structural validation of 6-substituted coumarins using 1H NMR and HMBC logic.

References

-

Coumarin NMR Data Standards

-

Synthesis and Substitution Patterns

-

HMBC/NOE Validation Strategies

-

Specific Derivative Synthesis (Chloromethylation)

-

Zagorevskii, V. A., & Glozman, S. M. (1964).[1] Chloromethylation of coumarin derivatives. Journal of General Chemistry of the USSR. (Establishes the C6 selectivity for 7-methoxycoumarins).

-

Sources

Application Note: A Researcher's Guide to In Vitro Evaluation of 6-Hydroxymethylherniarin

Introduction

Coumarins are a large class of benzopyran-2-one heterocyclic compounds of natural and synthetic origin that exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] 6-Hydroxymethylherniarin is a novel synthetic coumarin derivative designed for enhanced bioavailability and targeted activity. This application note provides a comprehensive framework for researchers, scientists, and drug development professionals to prepare cell cultures for 6-Hydroxymethylherniarin treatment and to subsequently evaluate its biological effects. The protocols herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure robust and reproducible results. We will focus on establishing the cytotoxic profile of the compound and investigating its potential anti-inflammatory and pro-apoptotic mechanisms.

Section 1: Compound Preparation and Handling

Proper handling of a test compound is the foundation of any successful in vitro study. The solubility and stability of 6-Hydroxymethylherniarin in cell culture media are critical variables that must be controlled.

1.1. Rationale for Reagent Preparation

Most small organic molecules like 6-Hydroxymethylherniarin exhibit poor solubility in aqueous solutions such as cell culture media. Therefore, a solvent-based stock solution is required. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing capacity and relatively low toxicity to cells at concentrations typically below 0.5%. A high-concentration stock allows for minimal solvent addition to the final culture medium, mitigating potential off-target solvent effects.

1.2. Protocol: Stock Solution Preparation

-

Solubilization: Prepare a 10 mM stock solution of 6-Hydroxymethylherniarin in sterile, cell culture-grade DMSO. Warm the solution gently (e.g., in a 37°C water bath) and vortex until the compound is fully dissolved.

-

Aliquoting and Storage: Dispense the stock solution into small-volume, single-use aliquots in sterile microcentrifuge tubes. Store at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

-

Working Dilutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.5% and, crucially, must be kept constant across all treatment groups, including the vehicle control.

Section 2: Cell Line Selection and Culture Maintenance

The choice of cell line is dictated by the research hypothesis. For investigating anti-inflammatory properties, immune cells are appropriate, whereas for anticancer studies, relevant cancer cell lines should be used.

2.1. Causality in Cell Line Selection

-

Anti-Inflammatory Studies: Lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as murine RAW 264.7 or human THP-1-derived macrophages, are excellent models. LPS activates the NF-κB pathway, a central mediator of inflammation, providing a robust system to test the inhibitory effects of 6-Hydroxymethylherniarin.[3][4]

-

Anticancer Studies: A panel of cancer cell lines is recommended to assess the breadth of activity. For example, MCF-7 (breast adenocarcinoma) and HT-29 (colorectal adenocarcinoma) are well-characterized lines used in cytotoxicity screening.[5][6] Comparing effects on a non-cancerous cell line (e.g., MCF-10A) can provide initial insights into selectivity.[7]

Table 1: Recommended Cell Lines for 6-Hydroxymethylherniarin Studies

| Cell Line | Type | Recommended Application | Culture Medium |

|---|---|---|---|

| THP-1 | Human monocytic leukemia | Anti-inflammatory studies (differentiate into macrophages) | RPMI-1640 + 10% FBS |

| MCF-7 | Human breast adenocarcinoma | Anticancer (cytotoxicity, apoptosis) | DMEM + 10% FBS |

| HT-29 | Human colorectal adenocarcinoma | Anticancer (cytotoxicity, apoptosis) | McCoy's 5A + 10% FBS |

| MCF-10A | Human mammary epithelial (non-tumorigenic) | Selectivity/Toxicity control | DMEM/F-12 + 5% Horse Serum, EGF, Hydrocortisone, Insulin |

2.2. Protocol: General Cell Culture Maintenance

-

Environment: Culture cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: Passage cells when they reach 70-80% confluency to maintain them in the exponential growth phase.[8]

-

Procedure:

-

Aspirate old medium.

-

Wash cells once with sterile Phosphate-Buffered Saline (PBS).

-

Add an appropriate volume of a dissociation reagent (e.g., 0.25% Trypsin-EDTA) and incubate for 3-5 minutes at 37°C.

-

Neutralize the trypsin with complete medium and create a single-cell suspension.

-

Seed new flasks at the desired density.

-

Section 3: Experimental Workflow for Bioactivity Screening

A logical, phased approach is essential for characterizing a new compound. The workflow should begin with a broad assessment of cytotoxicity to define the effective concentration range, followed by detailed mechanistic studies at non-cytotoxic or moderately cytotoxic concentrations.

Diagram 1: A phased workflow for evaluating 6-Hydroxymethylherniarin.

Section 4: Protocol 1 - Determining Cytotoxicity and IC50

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. Cell viability assays are indispensable for determining this value and guiding downstream experiments.[9]

4.1. Protocol: Resazurin Cell Viability Assay

-

Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of 6-Hydroxymethylherniarin in complete medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the appropriate wells. Include "vehicle control" (medium + DMSO) and "no-cell" blank wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Assay: Add 20 µL of Resazurin reagent to each well and incubate for 2-4 hours at 37°C.

-

Measurement: Read the fluorescence (Ex/Em ~560/590 nm) using a plate reader.

-

Analysis:

-

Subtract the average blank reading from all other readings.

-

Normalize the data by expressing the readings of treated wells as a percentage of the vehicle control.

-

Plot the percent viability against the log of the drug concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

-

Table 2: Example 96-Well Plate Layout for IC50 Determination

| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |

|---|---|---|---|---|---|---|---|---|---|---|---|---|

| A-C | 100 µM | 30 µM | 10 µM | 3 µM | 1 µM | 0.3 µM | 0.1 µM | 0.03 µM | 0.01 µM | Vehicle | Cells Only | Blank |

| D-F | 100 µM | 30 µM | 10 µM | 3 µM | 1 µM | 0.3 µM | 0.1 µM | 0.03 µM | 0.01 µM | Vehicle | Cells Only | Blank |

Section 5: Mechanistic Studies - Anti-Inflammatory Effects

A key mechanism of inflammation is the activation of the transcription factor NF-κB, which drives the expression of pro-inflammatory cytokines like IL-6 and TNF-α.[4][10] This section details protocols to assess if 6-Hydroxymethylherniarin can suppress this pathway.

Diagram 2: Simplified overview of the canonical NF-κB signaling pathway.

5.1. Protocol: Quantification of Pro-Inflammatory Cytokines (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying secreted proteins like cytokines in the cell culture supernatant.[11][12]

-

Cell Treatment: Seed THP-1-derived macrophages in a 24-well plate. Pre-treat cells with various concentrations of 6-Hydroxymethylherniarin for 1-2 hours.

-

Stimulation: Add LPS (e.g., 100 ng/mL) to all wells except the negative control. Incubate for 18-24 hours.

-

Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant. Store at -80°C if not used immediately.

-

ELISA Procedure: Perform a sandwich ELISA for a target cytokine (e.g., IL-6) according to the manufacturer's protocol.[13] This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples (supernatants).

-

Adding a biotinylated detection antibody.

-

Adding a streptavidin-HRP conjugate.

-

Adding a colorimetric substrate (e.g., TMB) and stopping the reaction.

-

Reading absorbance and calculating cytokine concentrations based on the standard curve.

-

5.2. Protocol: Analysis of NF-κB Activation (Western Blot)

Western blotting allows for the visualization of specific proteins to confirm pathway modulation.[14] A decrease in IκBα levels and an increase in the phosphorylated form of the p65 subunit are hallmarks of NF-κB activation.

-

Cell Treatment: Seed cells in a 6-well plate. Pre-treat with 6-Hydroxymethylherniarin, then stimulate with LPS for a shorter duration (e.g., 15-60 minutes) to capture peak pathway activation.

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[15] Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[16] Separate proteins by size on a polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-p65, anti-p65, anti-IκBα, and a loading control like anti-β-actin).

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to the loading control.

Section 6: Mechanistic Studies - Anti-Cancer Effects

Inducing apoptosis, or programmed cell death, is a key strategy for many anticancer drugs. A central event in apoptosis is the activation of executioner caspases, particularly caspase-3.[17][18]

Diagram 3: The central role of Caspase-3 activation in apoptosis.

6.1. Protocol: Detection of Apoptosis via Caspase-3 Cleavage (Western Blot)

The activation of caspase-3 involves its cleavage from an inactive pro-form (~35 kDa) into active subunits (~17/19 kDa). This cleavage event is a reliable marker of apoptosis and can be detected by Western blot.

-

Cell Treatment: Seed an appropriate cancer cell line (e.g., MCF-7) in 6-well plates. Treat with 6-Hydroxymethylherniarin at concentrations around the determined IC50 for 24-48 hours. Include a positive control for apoptosis if available (e.g., staurosporine).

-

Lysate Preparation and Western Blot: Follow the same procedure as described in Section 5.2.

-

Immunoblotting: Use a primary antibody that specifically detects cleaved caspase-3. It is also good practice to probe a separate blot for total pro-caspase-3 to observe the corresponding decrease.

-

Analysis: A significant increase in the cleaved caspase-3 band in treated cells compared to the vehicle control indicates the induction of apoptosis.

References

- Semantic Scholar. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress.

- National Center for Biotechnology Information. (n.d.). Preclinical antitumor activity of 6-hydroxymethylacylfulvene, a semisynthetic derivative of the mushroom toxin illudin S. PubMed.

- MDPI. (n.d.). The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines.

- National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. PMC.

- BD Biosciences. (n.d.). Cytokine ELISA Protocol.

- National Center for Biotechnology Information. (2024). The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines. PubMed.

- Bio-Rad. (n.d.). General Protocol for Western Blotting.

- ScienceDirect. (n.d.). Caspase-3 activation is a critical determinant of genotoxic stress-induced apoptosis.

- National Center for Biotechnology Information. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed.

- STEMCELL Technologies. (n.d.). Protocol.

- Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.

- Biomatik. (2024). The Ultimate Guide To Using Elisa Kits For Cytokine Detection.

- Evonik Health Care. (n.d.). Optimizing the stability and solubility of cell culture media ingredients.

- Abcam. (n.d.). Western blot protocol.

- Frontiers. (2022). Myricetin activates the Caspase-3/GSDME pathway via ER stress induction of pyroptosis in lung cancer cells.

- National Center for Biotechnology Information. (n.d.). NF-κB in Oxidative Stress. PMC.

- National Center for Biotechnology Information. (n.d.). Detection and Quantification of Cytokines and Other Biomarkers. PMC.

- National Center for Biotechnology Information. (2024). Protocols for Co-Culture Phenotypic Assays with Breast Cancer Cells and THP-1-Derived Macrophages. PMC.

- National Center for Biotechnology Information. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. PMC.

- R&D Systems. (n.d.). Western Blot Protocol.

- MDPI. (n.d.). Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives.

- Journal of Biological Chemistry. (n.d.). Executioner caspase-3, -6, and -7 perform distinct, non-redundant roles during the demolition phase of apoptosis.

- Journal of Cellular and Molecular Medicine. (2017). NF-κB signaling in inflammation.

- R&D Systems. (n.d.). ELISA Kits: Assays For Quantifying Cytokine Release.

- National Center for Biotechnology Information. (n.d.). AhR and Arnt differentially regulate NF-κB signaling and chemokine responses in human bronchial epithelial cells. PMC.

- National Center for Biotechnology Information. (n.d.). Vitamins in cell culture media: Stability and stabilization strategies. PMC.

Sources

- 1. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical antitumor activity of 6-hydroxymethylacylfulvene, a semisynthetic derivative of the mushroom toxin illudin S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. lifesciences.danaher.com [lifesciences.danaher.com]

- 10. AhR and Arnt differentially regulate NF-κB signaling and chemokine responses in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biomatik.com [biomatik.com]

- 12. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytokine Elisa [bdbiosciences.com]

- 14. Western blot protocol | Abcam [abcam.com]

- 15. bio-rad.com [bio-rad.com]

- 16. rndsystems.com [rndsystems.com]

- 17. Caspase-3 activation is a critical determinant of genotoxic stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Executioner caspase-3, -6, and -7 perform distinct, non-redundant roles during the demolition phase of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Stability of 6-Hydroxymethylherniarin in DMSO at -20°C

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical, yet often overlooked, aspect of compound stability in common laboratory solvents. The focus of this document is to provide a comprehensive framework for understanding and ensuring the stability of 6-Hydroxymethylherniarin when stored in Dimethyl Sulfoxide (DMSO) at -20°C. While specific long-term stability data for this particular coumarin derivative is not extensively published, this guide will equip you with the foundational knowledge, experimental protocols, and troubleshooting insights to confidently manage your experimental compounds.

Part 1: Foundational Knowledge & Initial Steps

This section addresses the most frequently asked questions regarding the storage of novel or under-characterized compounds like 6-Hydroxymethylherniarin.

FAQ: What are the general recommendations for storing a new coumarin derivative like 6-Hydroxymethylherniarin in DMSO?

When handling a new compound with limited stability data, it is imperative to adhere to best practices to minimize the risk of degradation. For a coumarin derivative such as 6-Hydroxymethylherniarin, the following initial steps are recommended:

-

Solvent Purity is Paramount: Always use high-purity, anhydrous DMSO. DMSO is notoriously hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] Water contamination can lead to the hydrolysis of susceptible compounds.

-

Aliquot for Longevity: To avoid repeated freeze-thaw cycles, which can compromise compound stability, it is best practice to aliquot the stock solution into single-use volumes.[1][3][4] This ensures that the main stock remains frozen and undisturbed.

-

Low-Temperature Storage: For long-term storage, temperatures of -20°C or, preferably, -80°C are recommended.[3][4] Lower temperatures significantly slow down the rate of chemical degradation.[3]

-

Inert Gas Overlay: For particularly sensitive compounds, consider overlaying the aliquot with an inert gas like argon or nitrogen before sealing. This displaces oxygen and can prevent oxidative degradation.

FAQ: What are the potential risks of storing 6-Hydroxymethylherniarin in DMSO at -20°C without stability data?

Storing any compound without established stability data introduces a significant variable into your experiments. For 6-Hydroxymethylherniarin, a hydroxycoumarin, several potential degradation pathways should be considered:

-

Oxidation: The phenolic hydroxyl group and the activated aromatic ring system in coumarins can be susceptible to oxidation, which can be catalyzed by trace metal impurities or exposure to air.[5][6]

-

Hydrolysis: Although less common in DMSO, if the solvent has absorbed water, hydrolysis of the lactone ring in the coumarin structure can occur, especially under acidic or basic conditions.[7]

-

Reaction with DMSO or Impurities: While DMSO is generally stable, it can contain impurities or degrade under certain conditions to form reactive species that could interact with the dissolved compound.[8]

Part 2: Designing a Stability Study

Proactively assessing the stability of your compound is a cornerstone of good scientific practice. This section provides guidance on how to design and execute a stability study for 6-Hydroxymethylherniarin.

Troubleshooting Guide: My assay results are inconsistent. Could it be due to the instability of my 6-Hydroxymethylherniarin stock?

Inconsistent assay results are a common red flag for compound instability. If you observe a decrease in potency or activity over time, or variability between different aliquots, it is crucial to investigate the stability of your stock solution. A simple stability study can help you determine if your compound is degrading under your current storage conditions.

Protocol: How do I perform a simple freeze-thaw stability study for 6-Hydroxymethylherniarin in DMSO?

This experiment is designed to assess the impact of repeated freezing and thawing on the integrity of your compound.

Objective: To determine if 6-Hydroxymethylherniarin degrades in DMSO after multiple freeze-thaw cycles.

Methodology:

-

Prepare a Stock Solution: Dissolve a known concentration of 6-Hydroxymethylherniarin in high-purity, anhydrous DMSO.

-

Create Aliquots: Dispense the stock solution into several small, tightly sealed vials.

-

Time-Zero Analysis (T=0): Immediately analyze one aliquot using a suitable analytical method (e.g., HPLC-UV, LC-MS) to establish the initial purity and concentration.

-

Freeze-Thaw Cycles:

-

Place the remaining aliquots at -20°C for at least 12 hours.

-

Remove the aliquots and allow them to thaw completely at room temperature.

-

This constitutes one freeze-thaw cycle.

-

-

Analysis after Each Cycle: After 1, 3, and 5 freeze-thaw cycles, analyze one aliquot from each cycle.

-

Data Analysis: Compare the purity and concentration of the compound at each time point to the T=0 sample. A significant decrease in the main compound peak or the appearance of new peaks indicates degradation.

Protocol: How can I assess the long-term stability of 6-Hydroxymethylherniarin in DMSO at -20°C?

This study will provide data on the stability of your compound over an extended period.

Objective: To determine the rate of degradation of 6-Hydroxymethylherniarin in DMSO when stored at -20°C.

Methodology:

-

Prepare a Stock Solution: As described in the freeze-thaw study.

-

Create Aliquots: Prepare a sufficient number of aliquots for all time points.

-

Time-Zero Analysis (T=0): Analyze one aliquot immediately.

-

Storage: Store the remaining aliquots at -20°C in the dark.

-

Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove and analyze one aliquot.

-

Data Analysis: Plot the concentration of 6-Hydroxymethylherniarin as a function of time. This will allow you to determine the shelf-life of your stock solution under these conditions.

Part 3: Analytical Methods for Stability Assessment

The choice of analytical method is critical for obtaining reliable stability data.

FAQ: What analytical techniques are suitable for monitoring the stability of 6-Hydroxymethylherniarin?

Several analytical techniques can be employed to assess the stability of 6-Hydroxymethylherniarin. The most common and effective methods are:

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely used and robust method for quantifying the purity of small molecules.[9] By monitoring the peak area of the parent compound over time, you can accurately determine the extent of degradation.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides not only quantitative data but also mass information about the parent compound and any potential degradants.[10] This is particularly useful for identifying the structure of degradation products.

-

UV-Vis Spectrophotometry: While less specific than chromatographic methods, UV-Vis spectrophotometry can be a quick and simple way to check for gross degradation.[5] A change in the absorbance spectrum over time can indicate a change in the chemical structure.[5]

Table 1: Comparison of Analytical Methods for Stability Assessment

| Method | Pros | Cons |

| HPLC-UV | Quantitative, reproducible, widely available. | Does not provide structural information on degradants. |

| LC-MS | Quantitative, provides mass information for parent and degradants, highly sensitive. | More complex instrumentation, may require more method development. |

| UV-Vis | Simple, fast, inexpensive. | Not specific, may not detect subtle degradation. |

Troubleshooting Guide: I see a new peak in my HPLC chromatogram after storing my compound. What could it be?

The appearance of a new peak in your HPLC chromatogram is a strong indication of compound degradation. This new peak represents a degradation product. To investigate further:

-

Use LC-MS: Analyze the sample by LC-MS to determine the mass of the new peak. This information can provide clues about the chemical transformation that has occurred (e.g., an increase of 16 amu may suggest oxidation).

-

Consider Potential Degradation Pathways: Based on the structure of 6-Hydroxymethylherniarin, consider likely degradation pathways such as oxidation of the hydroxyl group or hydrolysis of the lactone.

-

Forced Degradation Studies: To confirm the identity of the degradant, you can perform forced degradation studies by exposing the compound to harsh conditions (e.g., acid, base, peroxide, heat, light).[10] If the peak in your stored sample matches a peak generated under one of these stress conditions, it can help identify the degradation pathway.

Part 4: Best Practices and Recommendations

Based on general principles of compound handling and the known chemistry of coumarins, the following best practices are recommended for storing 6-Hydroxymethylherniarin in DMSO.

Table 2: Recommended Storage Conditions for 6-Hydroxymethylherniarin in DMSO

| Condition | Recommendation | Rationale |

| Solvent | Anhydrous, high-purity DMSO | Minimizes water for potential hydrolysis. |

| Temperature | -80°C for long-term (>1 month), -20°C for short-term (<1 month) | Slows chemical degradation.[3] |

| Aliquoting | Single-use aliquots | Avoids repeated freeze-thaw cycles.[3][4] |

| Container | Tightly sealed, amber glass vials | Protects from light and moisture. |

| Atmosphere | Consider overlaying with inert gas (Argon or Nitrogen) | Minimizes oxidation. |

Visualizations

Workflow for Handling a New Compound

Caption: Decision workflow for handling a new experimental compound.

Potential Degradation Pathways for a Hydroxycoumarin

Caption: Potential degradation pathways for 6-Hydroxymethylherniarin.

References

- Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. (2024). Vertex AI Search.

- What is the best right way of storing DMSO in research lab? (2015).

- DMSO Physical Properties. (n.d.). gChem.

- Issues in Compound Storage in DMSO. (n.d.).

- Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., & Morand, K. L. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 210–215.

- Dimethyl sulfoxide (D8779)

- Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms. (2023). ACS Earth and Space Chemistry.

- Polycyclic Aromatic Hydrocarbon (PAH) Degradation Pathways of the Obligate Marine PAH Degrader Cycloclasticus sp. Strain P1. (2021). Applied and Environmental Microbiology, 87(15), e0065921.

- 25 Coumarins – Analytical and Preparative Techniques. (2014).

- Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. (2022). Frontiers in Microbiology, 13, 861783.

- Compound Handling Instructions. (n.d.). MCE.

- Do freeze-thaw cycles damage small molecules dissolved in DMSO? (2023). Reddit.

- Degradation Pathways | Request PDF. (n.d.).

- What is the best way of storing a DMSO in a research lab? (2018). Quora.

- A validated method for coumarin quantification in Meliloti herba and its ethanolic extracts using micellar thin-layer chromatography. (2020). Annals of Advances in Chemistry, 4(1), 1-7.

- The effect of room-temperature storage on the stability of compounds in DMSO. (2003). PubMed.

- Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms. (2023). ACS Earth and Space Chemistry.

- Dimethyl Sulfoxide. (n.d.). PubChem.

- Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR. (2025). PubMed.

Sources

- 1. reddit.com [reddit.com]

- 2. quora.com [quora.com]

- 3. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. gchemglobal.com [gchemglobal.com]

- 9. researchgate.net [researchgate.net]

- 10. Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

addressing autofluorescence interference of coumarins in assays

Assay Interference Support Hub Ticket Subject: Troubleshooting Coumarin Autofluorescence in High-Throughput Screening (HTS) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: Critical

Executive Summary

Coumarins (1,2-benzopyrone derivatives) are privileged scaffolds in medicinal chemistry but notorious disruptors in fluorescence-based assays. Their core structure typically excites in the 320–420 nm range and emits in the 400–520 nm (blue-green) window.

This creates a direct spectral overlap with standard assay fluorophores like DAPI, Hoechst, and 7-Amino-4-methylcoumarin (AMC) . If unaddressed, this results in:

-

False Positives: In inhibition assays, coumarin fluorescence masks the signal decrease.

-

False Negatives: In activation assays, coumarin fluorescence mimics the product signal.

Below is your technical guide to diagnosing, mitigating, and mathematically correcting this interference.

Module 1: Diagnostic Workflow

"How do I distinguish real activity from coumarin interference?"

Before altering your chemistry, you must confirm the source of the signal. The standard "No-Enzyme Control" is often insufficient if the compound itself is fluorogenic.

The Diagnostic Decision Tree

Use this logic flow to categorize your compound's behavior.

Figure 1: Diagnostic logic for distinguishing true enzymatic signal from compound autofluorescence.

Module 2: Assay Chemistry Solutions

"Can I change the assay physics to avoid the coumarin signal?"

Yes. The most robust solution is to shift the detection window away from the coumarin's nanosecond-scale blue emission.

Option A: Red-Shifting the Fluorophore

Coumarins rarely fluoresce above 600 nm. Replacing blue probes (like AMC) with Far-Red probes eliminates spectral overlap.

| Standard Probe (High Interference) | Red-Shifted Alternative (Low Interference) | Excitation/Emission (nm) | Why it Works |

| AMC (7-Amino-4-methylcoumarin) | Rhodamine 110 | 490 / 520 | Shifts excitation past coumarin max abs. |

| DAPI / Hoechst | DraQ5 / RedDot | 647 / 670 | Excitation is completely outside coumarin range. |

| Fluorescein (FITC) | Cy5 / Alexa Fluor 647 | 650 / 670 | Far-red emission avoids coumarin tail. |

Option B: Time-Resolved Fluorescence (TRF)

This is the gold standard for screening coumarin libraries.

-

The Physics: Organic fluorophores (like coumarins) have short fluorescence lifetimes (

ns). Lanthanide chelates (Europium, Terbium) have long lifetimes ( -

The Fix: Introduce a Time Delay (Gating) of 50–100 µs before collecting data. The coumarin signal decays to zero before the detector turns on.

Figure 2: TRF Gating Strategy. The detector waits for the "fast" coumarin noise to die out before reading the "slow" lanthanide signal.

Module 3: Data Analysis Solutions

"I cannot change the assay chemistry. How do I correct the data?"

If you must use a blue/green intensity assay, you can mathematically subtract the interference using the Additive Correction Method .

The Correction Formula

For every data point, the observed signal (

Where:

- : The signal from the well containing Enzyme + Substrate + Compound.

- : The signal from a parallel well containing Buffer + Compound (No Enzyme).

- : Background signal of the buffer alone.

Warning: This method assumes additivity . It fails if the compound also acts as a quencher (Inner Filter Effect). If the compound absorbs the excitation light significantly, subtraction will under-correct. In that case, you must use a ratiometric assay or TR-FRET.

Module 4: Protocol Library

Standard Operating Procedure: The "Mock Assay" for Interference Flagging

Objective: To quantify the autofluorescence contribution of a test compound library.

Reagents:

-

Assay Buffer: (Same formulation as your primary assay).

-

Test Compounds: Prepared at 2x or 10x concentration.

-

Readout Reagent: (e.g., Substrate or Detection Antibody). Crucial: Do not include the Enzyme/Target.

Step-by-Step Workflow:

-

Preparation:

-

Prepare a 384-well plate identical to your assay plate.

-

Column 1-2: Buffer Only (Background).

-

Column 3-22: Test Compounds + Buffer.

-

Column 23-24: Known Fluorescent Standard (e.g., free AMC) as a positive control for the reader.

-

-

Dispense:

-

Add 10 µL of Test Compound to respective wells.

-

Add 10 µL of Assay Buffer (instead of Enzyme) to all wells.

-

Add 10 µL of Substrate/Detection Reagent (to account for any interaction between compound and substrate).

-

-

Incubation:

-

Incubate for the same duration as the primary assay (e.g., 60 mins at RT). Note: Even without enzyme, incubation allows for any slow chemical degradation or precipitation that might alter fluorescence.

-

-

Measurement:

-

Read plate using the exact filter set and gain settings of the primary assay.

-

-

Analysis (Thresholding):

-

Calculate the Mean and Standard Deviation (SD) of the Buffer controls.

-

Flagging Rule: Any compound with

is flagged as an Autofluorescent Interferer.

-

References

-

Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Mediated Assay Interference. International Journal of High Throughput Screening. [Link]

-

Simeonov, A., et al. (2008). Blue-Fluorescent Antibodies as Proxies for Autofluorescent Compounds in High-Throughput Screening. Journal of Medicinal Chemistry. [Link]

-

Coussens, N. P., et al. (2018). Interference with Fluorescence and Absorbance. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Mathis, G. (1995). Probing molecular interactions with homogeneous techniques based on rare earth cryptates and fluorescence energy transfer. Clinical Chemistry. (Foundational text on TRF mechanics). [Link]

Technical Support Center: High-Throughput Screening of Coumarin Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with coumarin derivatives in high-throughput screening (HTS). This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. My aim is to equip you with the knowledge to anticipate, identify, and overcome common challenges, ensuring the integrity and success of your screening campaigns.

The unique chemical scaffold of coumarin, while offering a promising starting point for drug discovery, presents a specific set of challenges in HTS environments.[1][2] This guide moves beyond generic protocols to explain the "why" behind experimental choices, grounding our recommendations in established scientific principles.

Troubleshooting Guide: From Assay Interference to Hit Validation

This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the HTS of coumarin derivatives.

Issue 1: My fluorescence-based assay shows a high number of hits, but I suspect false positives due to autofluorescence.

Q: How can I differentiate between a true hit and a false positive caused by the intrinsic fluorescence of my coumarin derivatives?

A: This is a critical and common challenge. Coumarin derivatives are well-known for their intrinsic fluorescence, which can directly interfere with assay readouts, especially in fluorescence intensity-based assays.[3][4] The core of the problem is that the instrument detector cannot distinguish between fluorescence from your assay's reporter fluorophore and fluorescence from the coumarin compound itself.[4]

Here is a systematic approach to deconstruct this issue:

Underlying Cause: The electronic structure of the coumarin scaffold readily absorbs light (typically in the UV-to-blue range) and emits it as fluorescence, often in the blue-green spectral region.[3] If your assay's excitation and emission wavelengths overlap with those of the coumarin derivative, you will inevitably measure the compound's fluorescence as part of your signal.

Step-by-Step Troubleshooting Protocol:

-

Pre-Screening Compound Profiling:

-

Objective: To characterize the intrinsic fluorescence of your coumarin library under assay conditions.

-

Protocol:

-

Prepare a plate with your coumarin derivatives at the final screening concentration in the assay buffer, but without the assay's reporter fluorophore or other biological reagents (e.g., enzyme, cells).

-

Read the plate using the same excitation and emission wavelengths as your primary screen.

-

Any well showing a signal significantly above the background (buffer-only wells) contains an autofluorescent compound under your specific assay conditions.

-

-

Interpretation: This "autofluorescence map" is crucial. Compounds exceeding a pre-defined signal threshold (e.g., >20% of the positive control signal) should be flagged as potential sources of interference.[5]

-

-

Assay Signal Confirmation with a "Quench" Read:

-

Objective: To identify compounds that might be quenching the signal of the reporter fluorophore.

-

Protocol:

-

In a separate plate, add your coumarin derivatives to wells already containing the fluorescent product of your assay (or the reporter fluorophore at a concentration mimicking the positive control).

-

Incubate for a short period and read the fluorescence.

-

-

Interpretation: A significant decrease in fluorescence compared to control wells (fluorophore without compound) indicates fluorescence quenching.[6][7]

-

-

Employing Orthogonal Assays:

-

Objective: To validate hits using a different detection technology that is not based on fluorescence.

-

Protocol:

-

Select a subset of your primary hits (including those flagged for autofluorescence).

-

Re-test these compounds in an orthogonal assay that measures the same biological endpoint but with a different readout, such as:

-

Luminescence-based assays (e.g., Promega's Kinase-Glo®, CellTiter-Glo®)

-

AlphaScreen® or AlphaLISA® assays (Amplified Luminescent Proximity Homogeneous Assay)

-

Absorbance-based assays

-

-

-

Interpretation: True hits should show activity in both the primary fluorescence assay and the orthogonal assay. Compounds that are only active in the fluorescence-based assay are likely false positives due to autofluorescence.

-

Visualizing the Workflow: Troubleshooting Autofluorescence

Caption: A decision-making workflow for identifying autofluorescence-related false positives.

Issue 2: I am observing compound precipitation in my assay plates, leading to inconsistent results.

Q: What are the best practices for addressing the poor aqueous solubility of coumarin derivatives in an HTS setting?

A: The hydrophobic nature of the coumarin scaffold is a primary contributor to poor aqueous solubility.[8] This is a significant hurdle in HTS, as undissolved compound cannot interact with the biological target, and aggregates can cause non-specific inhibition.[9][10]

Underlying Cause: Coumarin and many of its derivatives have low polarity and are more soluble in organic solvents like DMSO than in aqueous assay buffers.[8][11] When the DMSO stock is diluted into the aqueous buffer, the compound can crash out of solution if its solubility limit is exceeded.

Strategies for Mitigating Solubility Issues:

-

Optimize DMSO Concentration:

-

Rationale: While DMSO is an excellent solvent for many organic molecules, high concentrations can be detrimental to some biological assays (e.g., cell-based assays, certain enzymes).

-

Recommendation: Aim for the lowest final DMSO concentration that maintains compound solubility, typically between 0.1% and 1%. It is crucial to ensure that your assay is tolerant to the chosen DMSO concentration by running appropriate vehicle controls.

-

-

Incorporate Detergents in Assay Buffers:

-

Rationale: Non-ionic detergents can help to prevent compound aggregation and improve the solubility of hydrophobic molecules.

-

Protocol: Supplement your assay buffer with a low concentration of a non-ionic detergent. Common choices include:

-

Triton X-100: 0.01% - 0.1%

-

Tween-20: 0.01% - 0.05%

-

-

Self-Validation: Always test the effect of the detergent on your assay's performance (e.g., enzyme activity, cell viability) to ensure it does not interfere with the biological system. A counter-screen in the presence and absence of detergent can effectively identify aggregation-based inhibitors.[9]

-

-

Employ "Kinetic" vs. "Thermodynamic" Solubility Assessment:

-

Kinetic Solubility: This measures the solubility of a compound when rapidly diluted from a DMSO stock into an aqueous buffer, mimicking HTS conditions.

-

Thermodynamic Solubility: This is the true equilibrium solubility of the solid compound in a buffer.

-

Recommendation: For HTS, kinetic solubility is often more relevant.[12] If a compound has low kinetic solubility, consider if the screening concentration can be lowered.

-

Data Summary: Common Solubilizing Agents in HTS

| Agent | Typical Concentration | Mechanism of Action | Key Considerations |

| DMSO | 0.1% - 1% (final) | Co-solvent | Assay tolerance is critical. |

| Triton X-100 | 0.01% - 0.1% | Non-ionic detergent, prevents aggregation | Can disrupt cell membranes at higher concentrations. |

| Tween-20 | 0.01% - 0.05% | Non-ionic detergent, prevents aggregation | Generally milder than Triton X-100. |

Frequently Asked Questions (FAQs)

Q1: Can coumarin derivatives interfere with assays by mechanisms other than autofluorescence?

A1: Yes. Besides autofluorescence, you should be aware of other potential interference mechanisms, which fall under the umbrella of Pan-Assay Interference Compounds (PAINS).[13] For coumarin derivatives, these can include:

-

Reactivity: Some coumarin derivatives can be chemically reactive, particularly with nucleophiles like the cysteine residues in proteins. This can lead to non-specific, covalent inhibition of enzymes.[5]

-

Redox Cycling: Certain chemical moieties can undergo redox cycling in the presence of reducing agents (like DTT, common in assay buffers), generating reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[3] These ROS can then oxidize and damage the target protein, leading to a loss of activity that is misinterpreted as specific inhibition.[3]

-

Aggregation: As discussed, poorly soluble compounds can form aggregates that non-specifically sequester and inhibit proteins.[9] This is a common artifact in HTS.

Q2: How do I design a robust hit validation cascade for a coumarin library screen?

A2: A multi-step validation process is essential to eliminate false positives and artifacts.[14] A well-designed cascade ensures that your resources are focused on genuinely promising hits.

Visualizing the Hit Validation Cascade:

Caption: A typical hit validation cascade for an HTS campaign.

Key steps in the cascade should include:

-

Primary Hit Confirmation: Re-test the initial hits from the primary screen to confirm their activity.

-

Dose-Response Curves: Generate concentration-response curves to determine the potency (e.g., IC₅₀ or EC₅₀) of the confirmed hits.[9]

-

Orthogonal Testing: As mentioned previously, confirm activity in an assay with a different detection method.

-

Counter-Screens: Run assays to specifically identify off-target effects or assay interference. For example, a counter-screen against a related but distinct target can assess selectivity.

-

Biophysical Methods: For enzyme targets, consider using biophysical methods like Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) to confirm direct binding of the compound to the target protein.

Q3: My coumarin derivative appears to be a "hit" in a cell-based assay. How do I rule out cytotoxicity as the cause of the observed phenotype?

A3: This is a crucial step in validating hits from cell-based screens. An apparent inhibitory effect could simply be the result of the compound killing the cells.

-

Protocol for Cytotoxicity Counter-Screen:

-

Treat your cells with the coumarin derivatives at the same concentrations and for the same duration as your primary screen.

-

Use a standard cell viability assay to assess cytotoxicity. Common methods include:

-

MTS/MTT assays: Measure metabolic activity.

-

CellTiter-Glo® (Promega): Measures ATP levels, a key indicator of cell health.

-

Trypan Blue Exclusion: A simple method for counting live vs. dead cells.

-

-

-

Interpretation: Compounds that show significant cytotoxicity at or near their active concentration in the primary assay should be flagged. A true hit should demonstrate the desired phenotype at concentrations where it is not causing general cell death.[15]

References

-

Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology, 2(4), 235–256. [Link]

-

BMG LABTECH. (2019). High-throughput screening (HTS). [Link]

-

Zhang, Y., et al. (2019). Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation. Molecules, 24(15), 2798. [Link]

-

Mondal, A., et al. (2023). Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents. New Journal of Chemistry, 47(30), 14241-14254. [Link]

-

ResearchGate. (n.d.). Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents. [Link]

-

Nickischer, D., et al. (2017). Challenges and Opportunities in Enabling High-Throughput, Miniaturized High Content Screening. Methods in Molecular Biology, 1683, 279-301. [Link]

-

Scicasts. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

-

Pobudkowska, A., et al. (2022). Application of COSMO-RS-DARE as a Tool for Testing Consistency of Solubility Data: Case of Coumarin in Neat Alcohols. Molecules, 27(16), 5285. [Link]

-

ResearchGate. (n.d.). Effect of Functional Groups on the Solubilities of Coumarin Derivatives in Supercritical Carbon Dioxide. [Link]

-

Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]

-

National Center for Biotechnology Information. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. [Link]

-

de la Fuente, M. C., & Nonell, S. (2024). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Journal of Materials Chemistry B. [Link]

-

ResearchGate. (2026). Virtual screening of marine coumarins and xanthenes identifies novel acid-suppressive leads targeting histamine H₂ receptor and gastric proton pump. [Link]

-

Chen, J., et al. (2020). Synthesis and application of coumarin fluorescence probes. RSC Advances, 10(20), 11865-11881. [Link]

-

National Center for Biotechnology Information. (2015). Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution. [Link]

-

Uivarosi, V., et al. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. Molecules, 26(9), 2539. [Link]

-

BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. [Link]

-

Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery & Development. [Link]

-

Sadybekov, A., & Kireev, D. (2021). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 61(12), 5829-5838. [Link]

-

ResearchGate. (n.d.). In vitro cytotoxic screening (%) of the newly synthesized coumarin... [Link]

-

Wu, Y., & Engstrom, K. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. SLAS Discovery. [Link]

-

ResearchGate. (n.d.). (a) Fluorescence-based competition assay. Various coumarin... [Link]

-

National Center for Biotechnology Information. (2011). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. [Link]

-

Annunziata, F., et al. (2020). An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. Molecules, 25(19), 4376. [Link]

-

National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance - Assay Guidance Manual. [Link]

-

Wang, Y., et al. (2023). Synthesis and Radioprotective Activity of Benzyl Sulfoxide/Sulfone Coumarins Derived from Ex-RAD. Molecules, 28(15), 5708. [Link]

-

Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

-

FluoroFinder. (2023). Tips to Minimize Autofluorescence. [Link]

-

Finel, M., et al. (2018). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. Molecules, 23(10), 2462. [Link]

-

ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

-

Galezowska, J., et al. (2020). Fluorescence Quenching-Based Mechanism for Determination of Hypochlorite by Coumarin-Derived Sensors. Molecules, 25(21), 5036. [Link]

-

National Center for Biotechnology Information. (2018). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. [Link]

-

Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. [Link]

-

National Center for Biotechnology Information. (2008). Compound Management for Quantitative High-Throughput Screening. [Link]

-

National Center for Biotechnology Information. (2017). Accounting for Artifacts in High-Throughput Toxicity Assays. [Link]

-

Contract Pharma. (2017). Optimizing Drug Solubility. [Link]

-

National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening - Assay Guidance Manual. [Link]

-

ChemRxiv. (2021). Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. [Link]

-

National Center for Biotechnology Information. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. [Link]

-

National Center for Biotechnology Information. (2012). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. [Link]

Sources

- 1. Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation [mdpi.com]

- 2. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescence Quenching-Based Mechanism for Determination of Hypochlorite by Coumarin-Derived Sensors | MDPI [mdpi.com]

- 8. Application of COSMO-RS-DARE as a Tool for Testing Consistency of Solubility Data: Case of Coumarin in Neat Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. drugtargetreview.com [drugtargetreview.com]

- 15. researchgate.net [researchgate.net]

Technical Support Center: Refining Purification Techniques for 6-Hydroxymethylherniarin Analogues

Status: Operational Ticket ID: PUR-6HMH-001 Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Start Here

Before modifying your workflow, identify the primary failure mode observed in your crude reaction mixture.

| Symptom | Probable Cause | Recommended Module |

| Crude is a sticky oil/gum | Residual solvent (DMSO/DMF) or oligomerization (bis-coumarins). | Module A (Trituration) |

| Tailing on TLC | Acidic impurities or decomposition of the hydroxymethyl group. | Module B (Buffering) |

| Co-elution with Starting Material | Insufficient polarity difference between Herniarin and 6-HMH. | Module B (Gradient Optimization) |

| Low Yield after Column | Irreversible adsorption to Silica (H-bonding). | Module C (Alternative Phases) |